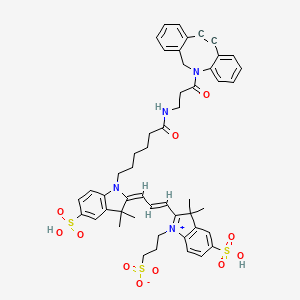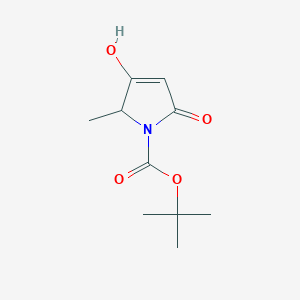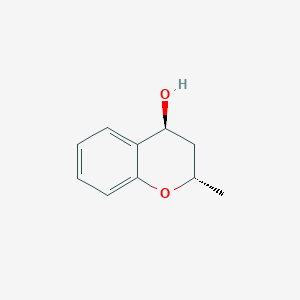![molecular formula C13H25BO2 B12317439 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel- is a boron-containing compound with a unique structure that includes a cyclopropyl group and four methyl groups
Preparation Methods
The synthesis of 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel- typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction conditions often require the presence of a catalyst, such as a palladium or copper catalyst, to facilitate the formation of the boron-oxygen bond. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Borylation: This compound can participate in borylation reactions, where it adds a boron-containing group to an organic molecule.
Hydroboration: It can react with alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: It can couple with aryl iodides to form aryl boronates.
The major products formed from these reactions are typically organoboron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: Organoboron compounds derived from this compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of materials with unique properties, such as polymers and advanced materials
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of boron-oxygen bonds. The boron atom in the compound can interact with various molecular targets, facilitating the formation of new chemical bonds and the transformation of organic molecules. The pathways involved often include catalytic cycles mediated by transition metals .
Comparison with Similar Compounds
1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- can be compared with other boron-containing compounds, such as:
Pinacolborane: Similar in structure but lacks the cyclopropyl group.
Bis(pinacolato)diboron: Contains two boron atoms and is used in similar borylation reactions.
Catecholborane: Contains a catechol group instead of the dioxaborolane ring
The uniqueness of 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-(2-tert-butylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPROZYBMQDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)



![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)

